molecular formula C18H21ClN4O3S B11385769 {5-Chloro-2-[(4-methylbenzyl)sulfonyl]pyrimidin-4-yl}(4-methylpiperazin-1-yl)methanone

{5-Chloro-2-[(4-methylbenzyl)sulfonyl]pyrimidin-4-yl}(4-methylpiperazin-1-yl)methanone

Cat. No.: B11385769
M. Wt: 408.9 g/mol
InChI Key: WXHJGNVRMSHOSK-UHFFFAOYSA-N
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Description

5-Chloro-2-[(4-methylphenyl)methanesulfonyl]-4-(4-methylpiperazine-1-carbonyl)pyrimidine is a complex organic compound with potential applications in various scientific fields. This compound is characterized by its unique structure, which includes a pyrimidine core substituted with chloro, methanesulfonyl, and piperazine groups.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-chloro-2-[(4-methylphenyl)methanesulfonyl]-4-(4-methylpiperazine-1-carbonyl)pyrimidine typically involves multiple steps. One common method includes the following steps:

    Formation of the Pyrimidine Core: The pyrimidine core can be synthesized through a condensation reaction between appropriate precursors, such as 2-chloro-4,6-dimethoxypyrimidine and 4-methylphenylmethanesulfonyl chloride.

    Substitution Reactions: The chloro group on the pyrimidine ring can be substituted with a piperazine derivative under suitable conditions, such as using a base like potassium carbonate in a polar aprotic solvent like dimethylformamide (DMF).

    Final Coupling: The final step involves coupling the intermediate with 4-methylpiperazine-1-carbonyl chloride to form the desired compound.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes using continuous flow reactors, automated synthesis, and purification techniques to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

5-Chloro-2-[(4-methylphenyl)methanesulfonyl]-4-(4-methylpiperazine-1-carbonyl)pyrimidine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: The chloro group can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide in acetic acid or potassium permanganate in water.

    Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.

    Substitution: Potassium carbonate in DMF or other polar aprotic solvents.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfone derivatives, while reduction may produce alcohols or amines.

Scientific Research Applications

5-Chloro-2-[(4-methylphenyl)methanesulfonyl]-4-(4-methylpiperazine-1-carbonyl)pyrimidine has several scientific research applications:

    Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential therapeutic agent for various diseases due to its unique chemical structure.

    Industry: Utilized in the development of new materials and as an intermediate in the synthesis of other complex compounds.

Mechanism of Action

The mechanism of action of 5-chloro-2-[(4-methylphenyl)methanesulfonyl]-4-(4-methylpiperazine-1-carbonyl)pyrimidine involves its interaction with specific molecular targets and pathways. The compound may inhibit certain enzymes or receptors, leading to its observed biological effects. Detailed studies are required to elucidate the exact molecular mechanisms and pathways involved.

Comparison with Similar Compounds

Similar Compounds

    4-Chloro-2-methylphenol: A simpler compound with a similar chloro and methyl substitution pattern.

    4-Methylpiperazine-1-carbonyl derivatives: Compounds with similar piperazine and carbonyl groups.

Uniqueness

5-Chloro-2-[(4-methylphenyl)methanesulfonyl]-4-(4-methylpiperazine-1-carbonyl)pyrimidine is unique due to its combination of functional groups and its potential applications in various fields. Its complex structure allows for diverse chemical reactivity and biological activity, making it a valuable compound for research and development.

Properties

Molecular Formula

C18H21ClN4O3S

Molecular Weight

408.9 g/mol

IUPAC Name

[5-chloro-2-[(4-methylphenyl)methylsulfonyl]pyrimidin-4-yl]-(4-methylpiperazin-1-yl)methanone

InChI

InChI=1S/C18H21ClN4O3S/c1-13-3-5-14(6-4-13)12-27(25,26)18-20-11-15(19)16(21-18)17(24)23-9-7-22(2)8-10-23/h3-6,11H,7-10,12H2,1-2H3

InChI Key

WXHJGNVRMSHOSK-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(C=C1)CS(=O)(=O)C2=NC=C(C(=N2)C(=O)N3CCN(CC3)C)Cl

Origin of Product

United States

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